REACTION_CXSMILES
|
[CH:1]1([C:7]2[CH:15]=[CH:14][C:10]([C:11](O)=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(Cl)(=O)OCC(C)C.C(N(CC)CC)C.[BH4-].[Na+].Cl>O1CCCC1>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:11][OH:12])=[CH:14][CH:15]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:3.4|
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Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(OCC(C)C)(=O)Cl
|
Name
|
|
Quantity
|
56 mL
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
825 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at the same temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
prepared in a different reaction vessel
|
Type
|
ADDITION
|
Details
|
was carefully added the above-mentioned filtrate
|
Type
|
STIRRING
|
Details
|
with stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling under a nitrogen stream
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
distilled water (160 ml, 2.0 v/w)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (400 ml)
|
Type
|
WASH
|
Details
|
the organic layer was washed successively with distilled water (100 ml), 2N-aqueous sodium hydroxide solution (100 ml)
|
Type
|
DISTILLATION
|
Details
|
distilled water (100 ml) and saturated brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (70 g)
|
Type
|
FILTRATION
|
Details
|
After filtration and solvent evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=CC=C(CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.8 g | |
YIELD: PERCENTYIELD | 87.8% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |